4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H13N3.2C2HF3O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanol hydrochloride
- 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid
- 3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Uniqueness
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is unique due to its specific trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;2*3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOKIRPISFRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.